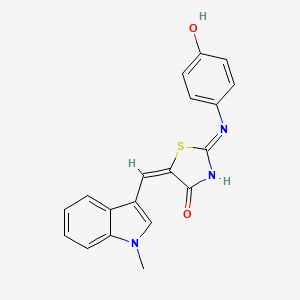
(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazolidinone core with specific substituents that influence its biological activity. Its structure can be represented as follows:
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, derivatives of thiazolidinones have been reported to inhibit tumor growth in vivo and in vitro by targeting specific enzymes involved in cancer progression .
Case Study:
A recent study evaluated the anticancer efficacy of several thiazolidinone derivatives, including those structurally related to our compound. The results demonstrated that these compounds inhibited cell proliferation in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Antidiabetic Activity
Thiazolidinones are recognized for their role as insulin sensitizers. The compound under review may exhibit similar properties by enhancing glucose uptake and improving insulin sensitivity. In animal models of type 2 diabetes, thiazolidinone derivatives have been shown to reduce hyperglycemia and improve lipid profiles .
Table 1: Summary of Antidiabetic Effects
| Compound | Effect on Glucose Uptake | IC50 (µM) | Model Used |
|---|---|---|---|
| Compound A | Enhanced | 15 | Rat Diaphragm |
| Compound B | Reduced Hyperglycemia | 20 | Diabetic Mice |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been explored extensively. The compound may exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. Studies have reported that modifications at specific positions on the thiazolidinone ring can enhance antimicrobial efficacy .
Case Study:
In vitro tests showed that certain thiazolidinone derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is heavily influenced by their chemical structure. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in pharmacological effects:
- Substituents on the Aromatic Ring: Electron-withdrawing groups generally enhance activity.
- Alkyl Groups: The presence of methyl or ethyl groups can improve lipophilicity and cellular uptake.
- Functional Groups: Hydroxyl or amino groups can increase hydrogen bonding interactions with biological targets.
属性
IUPAC Name |
(5E)-2-(4-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-12(15-4-2-3-5-16(15)22)10-17-18(24)21-19(25-17)20-13-6-8-14(23)9-7-13/h2-11,23H,1H3,(H,20,21,24)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQHOIRFFMKKA-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














